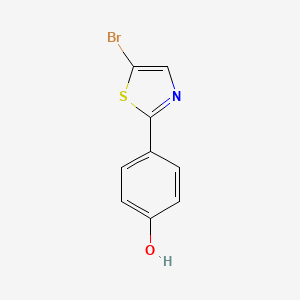

4-(5-Bromo-1,3-thiazol-2-yl)phenol

CAS No.: 1163703-60-3

Cat. No.: VC7362530

Molecular Formula: C9H6BrNOS

Molecular Weight: 256.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1163703-60-3 |

|---|---|

| Molecular Formula | C9H6BrNOS |

| Molecular Weight | 256.12 |

| IUPAC Name | 4-(5-bromo-1,3-thiazol-2-yl)phenol |

| Standard InChI | InChI=1S/C9H6BrNOS/c10-8-5-11-9(13-8)6-1-3-7(12)4-2-6/h1-5,12H |

| Standard InChI Key | OTIWQHTZWDPATF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC=C(S2)Br)O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) fused to a para-substituted phenol group. Key structural features include:

-

Bromine substitution: Positioned at the 5th carbon of the thiazole ring, bromine enhances electrophilic aromatic substitution potential.

-

Phenol moiety: The hydroxyl group at the phenyl ring’s 4-position enables hydrogen bonding and participation in redox reactions .

The SMILES notation (C1=CC(=CC=C1C2=NC=C(S2)Br)O) and InChIKey (OTIWQHTZWDPATF-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies .

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₉H₆BrNOS |

| Molecular weight | 256.12 g/mol |

| SMILES | C1=CC(=CC=C1C2=NC=C(S2)Br)O |

| InChIKey | OTIWQHTZWDPATF-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis protocol exists for 4-(5-Bromo-1,3-thiazol-2-yl)phenol, analogous methods for brominated thiazoles suggest two viable routes:

Route 1: Bromination of Preformed Thiazoles

-

Thiazole formation: Condensation of thiourea with α-bromoacetophenone derivatives under iodine catalysis yields 4-arylthiazol-2-amine intermediates .

-

Electrophilic bromination: Treating the thiazole intermediate with bromine (Br₂) in tetrahydrofuran (THF) at 0–5°C introduces bromine at the 5-position.

-

Phenol coupling: Suzuki-Miyaura cross-coupling with 4-hydroxyphenylboronic acid completes the structure .

Route 2: Palladium-Catalyzed Cross-Coupling

-

A one-pot procedure using 5-bromo-2-iodothiazole and 4-hydroxyphenylzinc chloride in the presence of Pd(PPh₃)₄ achieves direct aryl-aryl bond formation .

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 50–60°C (coupling step) |

| Catalyst loading | 5–10 mol% Pd |

| Solvent | THF/H₂O (3:1) |

| Yield | 65–78% (reported for analogs) |

Physicochemical and Spectral Properties

Spectroscopic Analysis

IR Spectroscopy:

¹H NMR (DMSO-d₆):

Mass Spectrometry:

Computational and ADME Profiling

Molecular Docking Insights

-

Binding pose: The phenol group forms hydrogen bonds with Ser305 (ERα), while bromine occupies a hydrophobic subpocket .

-

Docking score: -8.6 to -9.4 kcal/mol across multiple targets .

ADME Predictions

| Parameter | Value |

|---|---|

| logP (Lipophilicity) | 2.7 ± 0.3 |

| Water solubility | 12.5 μg/mL (moderate) |

| CYP3A4 inhibition | Low (IC₅₀ > 50 μM) |

| Plasma protein binding | 89% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume